(4-Bromo-2,3,5-trifluorophenyl)methanol

Description

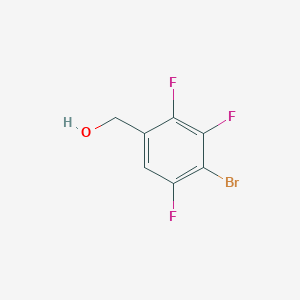

(4-Bromo-2,3,5-trifluorophenyl)methanol is a halogenated aromatic alcohol with the molecular formula C₇H₃BrF₃O. It features a phenyl ring substituted with bromine at the para position and fluorine atoms at the ortho, meta, and para positions relative to the methanol group (-CH₂OH). This compound is of interest in pharmaceutical and materials chemistry due to the electron-withdrawing effects of halogens, which influence reactivity and stability.

Properties

Molecular Formula |

C7H4BrF3O |

|---|---|

Molecular Weight |

241.00 g/mol |

IUPAC Name |

(4-bromo-2,3,5-trifluorophenyl)methanol |

InChI |

InChI=1S/C7H4BrF3O/c8-5-4(9)1-3(2-12)6(10)7(5)11/h1,12H,2H2 |

InChI Key |

FHTFUJHKMPAJOD-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1F)Br)F)F)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2,3,5-trifluorophenyl)methanol typically involves the bromination and fluorination of phenylmethanol derivatives. One common method is the bromination of 2,3,5-trifluorophenylmethanol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2,3,5-trifluorophenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The bromine atom can be reduced to form the corresponding phenylmethanol derivative.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to substitute the bromine atom.

Major Products

Oxidation: 4-Bromo-2,3,5-trifluorobenzaldehyde or 4-Bromo-2,3,5-trifluorobenzoic acid.

Reduction: 2,3,5-Trifluorophenylmethanol.

Substitution: Various substituted phenylmethanol derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Bromo-2,3,5-trifluorophenyl)methanol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a probe in studying enzyme mechanisms and protein-ligand interactions.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Bromo-2,3,5-trifluorophenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are compared to (4-Bromo-2,3,5-trifluorophenyl)methanol based on substituent patterns, physicochemical properties, and reactivity:

(4-Bromo-2,5-difluorophenyl)methanol

- Molecular Formula : C₇H₅BrF₂O

- Key Differences : Lacks the 3-fluorine substituent present in the target compound.

- Properties: Safety: Classified under UN GHS guidelines with industrial and scientific research uses. No specific hazards are listed, though general precautions for halogenated alcohols apply .

[4-(4-Bromo-2-chlorophenoxy)-3-fluorophenyl]methanol

- Molecular Formula : C₁₃H₉BrClFO₂

- Key Differences: Incorporates a phenoxy group with chlorine and bromine substituents, increasing steric bulk and molecular weight.

- Properties: Structural Impact: The phenoxy group introduces conjugation effects, possibly enhancing thermal stability. Chlorine’s electronegativity may favor electrophilic substitution at the aromatic ring . Applications: Likely used in polymer or agrochemical synthesis due to its complex substitution pattern.

4-Bromo-2,3,5-triphenylfuran (Structural Analog)

- Molecular Formula : C₂₂H₁₅BrO (inferred from )

- Key Differences: A furan derivative with phenyl and bromine substituents, lacking the methanol functional group.

- Reactivity : Demonstrates oxidative conversion to carboxylic acids (e.g., α-C₆H₄Br₂-CO₂H), suggesting bromine’s role as a directing group in aromatic systems .

Comparative Data Table

Research Findings and Trends

- Substituent Effects: Increasing fluorine substitution enhances electron-withdrawing effects, raising the acidity of the methanol group and altering solubility in polar solvents. Bromine’s position (para to -CH₂OH) may facilitate nucleophilic aromatic substitution reactions .

- Synthetic Utility : The trifluoro-bromo substitution pattern is advantageous in designing kinase inhibitors or fluorinated polymers, leveraging halogen bonds for target binding or material stability .

Biological Activity

(4-Bromo-2,3,5-trifluorophenyl)methanol is an organic compound with the molecular formula C8H6BrF3O. Its structure features a phenolic ring substituted with one bromine atom and three fluorine atoms, which significantly influence its chemical properties and biological activities. This compound has garnered attention in medicinal chemistry due to its potential pharmaceutical applications, particularly in anti-inflammatory, antimicrobial, and anticancer therapies.

Structural Characteristics

The unique configuration of this compound enhances its lipophilicity and bioavailability. The presence of halogen atoms typically improves the interaction of the molecule with biological membranes, thereby increasing its efficacy as a therapeutic agent.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Bromo-2-fluorophenol | Bromine and fluorine on the phenolic ring | Antimicrobial and antioxidant properties |

| 2,3-Difluorophenol | Two fluorine substituents on different positions | Potential for different reactivity |

| 4-Trifluoromethylphenol | Trifluoromethyl group instead of hydroxymethyl | Exhibits different electronic properties due to CF3 |

| 2-Bromo-4-fluorophenol | Bromine and fluorine at ortho and para positions | Similar reactivity but altered sterics due to positioning |

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : Studies suggest that compounds with similar structures can exhibit significant antimicrobial effects. The presence of halogens enhances their ability to disrupt bacterial cell membranes, making them effective against various pathogens .

- Anti-inflammatory Effects : Compounds with trifluoromethyl groups have been reported to reduce inflammation markers in vitro. This suggests potential applications in treating inflammatory diseases .

- Anticancer Activity : Preliminary studies indicate that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism may involve the modulation of key signaling pathways responsible for cell growth and survival .

The mechanism through which this compound exerts its biological effects is likely multifaceted:

- Enzyme Interaction : It may interact with specific enzymes or receptors in biological systems, altering their activity. The halogen substituents can enhance binding affinity and specificity .

- Cell Membrane Permeability : The lipophilic nature of the compound allows it to penetrate cell membranes more effectively than non-halogenated analogs .

Case Studies

Several studies have explored the biological activity of halogenated phenolic compounds similar to this compound:

- Study on Antimicrobial Activity : A comparative analysis demonstrated that halogenated phenols exhibit varying degrees of antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted that increased halogenation correlates with enhanced antimicrobial potency .

- Anti-inflammatory Research : In vitro assays showed that compounds containing trifluoromethyl groups significantly reduced pro-inflammatory cytokines in human cell lines. This suggests potential therapeutic roles in managing chronic inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.